2-Aminopyrimidine

描述

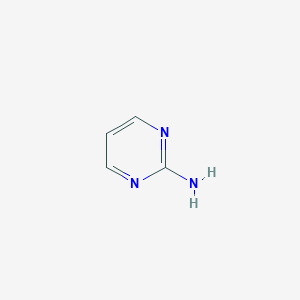

Structure

3D Structure

属性

IUPAC Name |

pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXQPZWIHJMPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870459 | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-12-6 | |

| Record name | 2-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminopyrimidine: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidine (B69317) is a pivotal heterocyclic compound that has garnered significant attention across various scientific disciplines, particularly in medicinal chemistry and materials science.[1] Characterized by a pyrimidine (B1678525) ring substituted with an amino group at the second position, this molecule serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials.[1][2] Its structural similarity to the purine (B94841) and pyrimidine bases found in nucleic acids allows it to interact with numerous biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Several commercially successful drugs, such as the anticancer agents imatinib (B729) and palbociclib, feature the this compound core, underscoring its therapeutic significance.[3][4][5] This technical guide provides an in-depth exploration of the chemical properties and structural features of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | pyrimidin-2-amine | [2] |

| CAS Number | 109-12-6 | [2][6] |

| Molecular Formula | C₄H₅N₃ | [2][7] |

| Molecular Weight | 95.11 g/mol | [2][7] |

| Appearance | White to light yellow crystalline solid/powder | [2][8] |

| Melting Point | 122-126 °C | [8] |

| Boiling Point | 212 °C | [2] |

| Density | 1.1290 g/cm³ | [2] |

| Solubility | Moderately soluble in water. Soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). | [2][9] |

Structural Features and Spectroscopic Analysis

The structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with an amino group attached to the carbon at position 2.[1] This arrangement confers unique electronic and hydrogen-bonding capabilities to the molecule.

Tautomerism

A key structural feature of this compound is its existence in tautomeric forms, primarily the amine-imine tautomerism. The equilibrium between the 2-amino form and the 2-imino form is a subject of interest. However, spectroscopic and computational studies have confirmed that the 2-amino tautomer is the most stable and predominant form .[10] This stability is crucial for its biological interactions and chemical reactivity.

Spectroscopic Data

The spectroscopic signature of this compound is vital for its identification and characterization.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals for the amino protons are typically observed in the range of 5.1-5.3 ppm. Aromatic protons on the pyrimidine ring also show characteristic shifts. | [11][12] |

| IR Spectroscopy | Characteristic peaks include N-H stretching vibrations around 3400-3500 cm⁻¹ and NH₂ stretching vibrations (asymmetric and symmetric) in the 3100-3300 cm⁻¹ region. | [13][14] |

| UV-Vis Spectroscopy | An absorption maximum around 297 nm, attributed to an n–π* transition, is observed. This can be influenced by solvent and substitution. | [14] |

Chemical Reactivity and Synthesis

This compound exhibits versatile reactivity, making it a valuable synthon in organic chemistry. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for a variety of chemical transformations.

Reactivity

-

Coordination Chemistry : this compound can act as a ligand, coordinating with metal ions through both its endocyclic (ring) and exocyclic (amino) nitrogen atoms. This property is utilized in the synthesis of various metal complexes.[6]

-

Nucleophilic Substitution : The amino group can act as a nucleophile. Furthermore, the pyrimidine ring can be activated for nucleophilic substitution, particularly when substituted with leaving groups.

-

Precursor for Fused Heterocycles : It serves as a starting material for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines.[3][4]

-

Reaction with Aldehydes : this compound reacts with certain aldehydes, such as nitrobenzaldehyde derivatives, to form stable hemiaminals.[15]

Synthesis Protocols

Several synthetic routes to this compound and its derivatives have been established. Below are summaries of common experimental protocols.

Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine (B92328)

This is a classical and widely used method for the synthesis of the this compound core.

-

Materials : A β-dicarbonyl compound (e.g., chalcone, acetylacetone), guanidine hydrochloride or carbonate, and a base (e.g., NaOH, KOH, or sodium carbonate).[16][17]

-

Procedure :

-

Dissolve the β-dicarbonyl compound and guanidine salt in a suitable solvent like ethanol or DMF.[16]

-

Add a catalytic amount of the base to the mixture.[16]

-

Reflux the reaction mixture for 3 to 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[16]

-

Upon completion, cool the reaction mixture and pour it into crushed ice to precipitate the product.[16]

-

Filter the solid, wash it with cold water, and recrystallize from a suitable solvent to obtain the pure this compound derivative.[16]

-

Protocol 2: Nucleophilic Substitution on 2-Amino-4,6-dichloropyrimidine

This method is particularly useful for synthesizing diversely substituted this compound derivatives.

-

Materials : 2-Amino-4,6-dichloropyrimidine, a substituted amine, and a base like triethylamine.[3][5]

-

Procedure :

-

Finely grind and mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.[5][16]

-

Heat the mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.[5][16]

-

After completion, add distilled water to the reaction mixture to precipitate the product.[5][16]

-

Filter the precipitate, wash with water, and crystallize from ethanol.[3][5]

-

Biological Activity and Signaling Pathways

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have demonstrated a plethora of biological activities.[1][3][4]

Wnt Signaling Pathway Inhibition

A significant finding in recent years has been the identification of this compound derivatives as potent and specific inhibitors of the canonical Wnt signaling pathway.[18] Dysregulation of this pathway is implicated in various diseases, including cancer.[18] The identified small molecules inhibit the pathway with minimal cellular toxicity, making them promising leads for the development of novel therapeutics.[18]

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]

- 7. This compound | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 109-12-6 [chemicalbook.com]

- 9. This compound 109-12-6 | TCI AMERICA [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound(109-12-6) 1H NMR [m.chemicalbook.com]

- 13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chalcogen.ro [chalcogen.ro]

- 15. Stable Hemiaminals: this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Identification of this compound derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The 2-aminopyrimidine (B69317) (2-AP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] Its structure, characterized by a pyrimidine (B1678525) ring with an amino group at the second position, allows it to act as a versatile building block in drug design. The nitrogen atoms in the pyrimidine ring can participate in crucial hydrogen bonding and dipole-dipole interactions, enabling strong and specific binding to a wide array of biological targets.[2] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, diverse therapeutic applications, structure-activity relationships, and key experimental methodologies for its development.

I. Synthesis of this compound Scaffolds

The construction of the this compound core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern, allowing for the creation of diverse chemical libraries for screening.

Key Synthetic Approaches:

-

Condensation with Guanidine (B92328): A prevalent and efficient method involves the condensation of β-dicarbonyl compounds, chalcones, or their synthetic equivalents with guanidine salts (e.g., guanidine hydrochloride).[1][3] This approach allows for significant variation in the substituents at the 4, 5, and 6-positions of the pyrimidine ring.

-

Nucleophilic Substitution: Another widely employed strategy utilizes commercially available 2-amino-4,6-dichloropyrimidine (B145751) as a starting material.[4][5] Sequential nucleophilic aromatic substitution reactions with various amines or other nucleophiles provide a direct route to a diverse range of 2,4,6-trisubstituted aminopyrimidine derivatives.

Experimental Protocol: Synthesis of N-substituted this compound Derivatives

This protocol details a common method for synthesizing this compound derivatives via nucleophilic substitution, adapted from procedures for synthesizing β-glucuronidase inhibitors.[4][6]

Materials:

-

2-amino-4,6-dichloropyrimidine (1.0 eq)

-

Substituted amine (1.0 eq)

-

Triethylamine (B128534) (TEA) (2.0 eq)

Procedure:

-

A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) is prepared.[4]

-

The mixture is heated under solvent-free conditions at 80–90 °C.[4][5]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane (B92381) and ethyl acetate).[4][6]

-

Upon completion, distilled water is added to the reaction mixture to precipitate the product.[4]

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by crystallization from a suitable solvent, such as ethanol, to yield the final compound.[4][6]

-

Characterization of the final product is performed using NMR spectroscopy and mass spectrometry (EI-MS, HREI-MS).[4][5]

II. Therapeutic Applications and Biological Activities

The this compound scaffold is a component of numerous approved drugs and clinical candidates, demonstrating its therapeutic relevance across various diseases.

A. Anticancer Activity

The 2-AP scaffold is particularly prominent in the development of protein kinase inhibitors, a cornerstone of modern targeted cancer therapy.[7][8] Several FDA-approved drugs, including Imatinib (Gleevec®), Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®), feature this core structure.[5]

-

Mechanism of Action: As ATP-competitive inhibitors, the this compound moiety often mimics the adenine (B156593) hinge-binding region of ATP. The N1 and the exocyclic amino group of the scaffold form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. Substituents on the pyrimidine ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

-

Quantitative Data: Anticancer Activity

| Compound ID | Target(s) | IC₅₀ Value | Cell Line / Assay | Reference |

| 8e | CDK9 / HDAC1 | 88.4 nM / 168.9 nM | Enzyme Assay | [9] |

| 9e | FLT3 / HDAC1 / HDAC3 | 30.4 nM / 52.4 nM / 14.7 nM | Enzyme Assay | [9] |

| 18d | ALK (wild-type) | 19 nM | Enzyme Assay | [10] |

| 18d | ALK (L1196M mutant) | 45 nM | Enzyme Assay | [10] |

| 18d | ALK (G1202R mutant) | 22 nM | Enzyme Assay | [10] |

| 18d | ROS1 | 2.3 nM | Enzyme Assay | [10] |

B. Antimicrobial and Biofilm-Modulating Activity

This compound derivatives have demonstrated broad-spectrum activity against various microbial pathogens, including bacteria and fungi.[2][11] A significant area of research is their ability to modulate bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[12]

-

Mechanism of Action: While diverse, mechanisms can include inhibition of essential metabolic pathways or disruption of quorum sensing and other processes critical for biofilm development.[12] Some derivatives have also been shown to suppress resistance to conventional antibiotics like colistin.[13]

-

Quantitative Data: Biofilm Inhibition

| Compound ID | Organism | IC₅₀ Value (Biofilm Inhibition) | Reference |

| 10 | P. aeruginosa | 200 µM | [12] |

| 10 | MSSA | 128 µM | [12] |

| 10 | MRSA | 84 µM | [12] |

| 15 | MSSA | 344 µM | [12] |

| 15 | MRSA | 72 µM | [12][13] |

| 37 | MSSA | 114 µM | [12] |

C. Anti-inflammatory Activity

The scaffold is present in molecules developed for inflammatory disorders.[14] The mechanism often involves the inhibition of key inflammatory mediators.[15]

-

Mechanism of Action: Some 2-AP derivatives act as inhibitors of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins (B1171923) like PGE2.[15] Others target specific kinases involved in immune cell activation, such as the lymphocyte-specific kinase (Lck), which is critical for T cell receptor signaling.[14]

D. Other Therapeutic Activities

The versatility of the 2-AP scaffold extends to other target classes:

-

β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to conditions like colon cancer.[5] A series of this compound derivatives were synthesized and identified as potent inhibitors of this enzyme.[4][16]

-

Antiviral Activity: Novel derivatives have shown potent activity against influenza A and B viruses, with some compounds exhibiting 50% effective concentrations (EC₅₀) in the range of 0.01-0.1 µM.[17]

-

Quantitative Data: β-Glucuronidase Inhibition

| Compound ID | Target Enzyme | IC₅₀ Value | Standard | Reference |

| 24 | β-Glucuronidase | 2.8 ± 0.10 µM | D-saccharic acid 1,4-lactone (45.75 ± 2.16 µM) | [4][5][6] |

| 8 | β-Glucuronidase | 72.0 ± 6.20 µM | D-saccharic acid 1,4-lactone (45.75 ± 2.16 µM) | [5] |

III. Structure-Activity Relationships (SAR)

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for biological activity across different target classes.

-

For Kinase Inhibitors:

-

C2-Amino Group: Essential for the primary hinge-binding interaction.

-

C4-Position: Often substituted with an aromatic or heteroaromatic ring that occupies the ribose-binding pocket. Modifications here are critical for potency and selectivity.

-

C5-Position: Substitution at this position can be used to modulate solubility, pharmacokinetic properties, and target selectivity.

-

C6-Position: This position often points towards the solvent-exposed region, making it an ideal point for introducing solubilizing groups or vectors to explore additional binding interactions.

-

-

For Antiviral Agents (Influenza):

-

C5-Position: The order of antiviral efficacy for substitutions is amino group > hydroxyiminomethyl group > halogen.[17]

-

C6-Position: A chlorine or methoxy (B1213986) group is more effective than hydrogen.[17]

-

IV. Conclusion

The this compound scaffold remains a highly privileged and versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage in key interactions with a multitude of biological targets, has cemented its role in the development of successful therapeutics, particularly in oncology. The continued exploration of new substitution patterns and bioisosteric replacements, guided by detailed structure-activity relationship studies, promises to unlock the full potential of this remarkable scaffold for addressing a wide range of human diseases. Future research will likely focus on developing derivatives with improved selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action to overcome challenges such as drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. hakon-art.com [hakon-art.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Aminopyridine-Based and this compound-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of some 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel this compound carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 16. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Aminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. This technical guide provides an in-depth overview of the crystal structure analysis of this compound compounds, detailing experimental protocols, presenting key crystallographic data, and visualizing relevant biological pathways.

I. The Foundation: Synthesis and Crystallization

The journey to elucidating the crystal structure begins with the synthesis of high-purity this compound derivatives and the subsequent growth of diffraction-quality single crystals.

A. Synthetic Strategies

A variety of synthetic routes are employed to generate diverse this compound libraries. Common methods include:

-

Condensation Reactions: This approach often involves the reaction of guanidine (B92328) with β-dicarbonyl compounds.[3]

-

Nucleophilic Substitution: Commercially available precursors like 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines in the presence of a base to yield a range of substituted 2-aminopyrimidines.[2][4]

-

Co-crystallization: Formation of salts or co-crystals with other molecules, such as dicarboxylic acids, can yield crystalline materials suitable for analysis.[5][6]

B. Experimental Protocol: Synthesis of this compound Derivatives via Nucleophilic Substitution

This protocol is adapted from a general procedure for the synthesis of this compound derivatives.[2][4]

Materials:

-

2-amino-4,6-dichloropyrimidine (3 mmol)

-

Substituted amine (3 mmol)

-

Triethylamine (6 mmol)

-

Distilled water

-

Ethanol

Procedure:

-

Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine, the desired substituted amine, and triethylamine.

-

Heat the reaction mixture under solvent-free conditions at 80-90 °C for 3 to 6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, add distilled water to the reaction mixture to precipitate the product.

-

Filter the resulting solid, wash it with cold water, and allow it to dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.

-

Confirm the structure of the synthesized compound using spectroscopic methods like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

C. Experimental Protocol: Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a widely used method for growing high-quality single crystals of small organic molecules.[6]

Materials:

-

Purified this compound compound

-

Appropriate solvent (e.g., ethanol, distilled water, or a mixture)

-

Crystallization vessel (e.g., small beaker or vial)

-

Filter paper

Procedure:

-

Prepare a saturated or near-saturated solution of the purified this compound compound in the chosen solvent at room temperature or a slightly elevated temperature.

-

Filter the solution through filter paper to remove any insoluble impurities.

-

Transfer the filtered solution to a clean crystallization vessel.

-

Cover the vessel with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the vessel in an undisturbed location, free from vibrations and significant temperature fluctuations.

-

Monitor the vessel over several days to weeks for the formation of single crystals.

II. Deciphering the Structure: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[7] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

A. The Workflow of Single-Crystal X-ray Crystallography

The determination of a crystal structure follows a well-defined workflow, from data collection to the final refined model.[8][9]

B. Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized protocol for the collection and analysis of single-crystal X-ray diffraction data.

1. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage.

-

Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[6]

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

2. Data Reduction and Structure Solution:

-

The collected diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

The crystal system and space group are determined from the diffraction pattern.

-

The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial phases of the structure factors.

3. Structure Refinement:

-

The initial structural model is refined using full-matrix least-squares methods on F².

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refinement includes the refinement of atomic positions, anisotropic displacement parameters, and a scaling factor.

III. Quantitative Crystallographic Data of this compound Compounds

The results of a crystal structure analysis are a wealth of quantitative data that describe the molecular geometry and packing. The following tables summarize crystallographic data for a selection of this compound compounds reported in the literature.

Table 1: Crystallographic Data and Structure Refinement Parameters for 2,4-Diaminopyrimidine Salts [5]

| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

| Formula | C₈H₁₃N₄O₄S | C₉H₁₅N₄O₄ | C₁₀H₁₇N₄O₄S₂ | C₁₆H₂₉N₄O₆ |

| Formula Weight | 277.29 | 263.26 | 337.41 | 397.43 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/n | P2₁/c |

| a (Å) | 11.2345(3) | 11.0823(3) | 11.4589(3) | 11.4093(3) |

| b (Å) | 8.8987(2) | 9.0983(2) | 14.5091(4) | 9.2543(2) |

| c (Å) | 12.0019(3) | 12.1895(3) | 11.5975(3) | 22.0911(5) |

| α (°) | 90 | 90 | 90 | 90 |

| β (°) | 97.589(2) | 97.109(2) | 117.893(2) | 115.357(2) |

| γ (°) | 90 | 90 | 90 | 90 |

| Volume (ų) | 1189.43(5) | 1220.73(5) | 1702.77(8) | 2106.84(8) |

| Z | 4 | 4 | 4 | 4 |

| Density (calc, g/cm³) | 1.547 | 1.433 | 1.316 | 1.253 |

| μ (mm⁻¹) | 0.27 | 0.11 | 0.35 | 0.10 |

| F(000) | 584.0 | 568.0 | 720.0 | 864.0 |

| Reflections collected | 10228 | 10565 | 14777 | 18274 |

| Independent reflections | 2133 | 2200 | 3033 | 3734 |

| R(int) | 0.026 | 0.027 | 0.030 | 0.033 |

| Final R indices [I>2σ(I)] | R₁ = 0.037, wR₂ = 0.096 | R₁ = 0.039, wR₂ = 0.101 | R₁ = 0.038, wR₂ = 0.098 | R₁ = 0.043, wR₂ = 0.113 |

| Final R indices (all data) | R₁ = 0.045, wR₂ = 0.101 | R₁ = 0.048, wR₂ = 0.107 | R₁ = 0.047, wR₂ = 0.103 | R₁ = 0.057, wR₂ = 0.121 |

IV. Biological Relevance: 2-Aminopyrimidines as Signaling Pathway Modulators

The therapeutic effects of this compound compounds often stem from their ability to interact with and modulate specific biological signaling pathways. A notable example is their role as inhibitors of the canonical Wnt signaling pathway, which is implicated in various diseases, including cancer.[10]

A. The Canonical Wnt Signaling Pathway and Its Inhibition

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[10] Its dysregulation can lead to uncontrolled cell proliferation. A key event in this pathway is the regulation of β-catenin levels. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex," which includes GSK-3, leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate and activate target genes. Certain this compound derivatives have been identified as inhibitors of this pathway.[10]

This guide has provided a comprehensive overview of the critical aspects of crystal structure analysis for this compound compounds, from their synthesis and crystallization to the detailed interpretation of their three-dimensional structures and biological implications. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. rigaku.com [rigaku.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of this compound derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Aminopyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyrimidine (B69317), a crucial heterocyclic compound in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a clear and accessible format. This guide includes detailed experimental protocols and a visual workflow for spectroscopic analysis to facilitate its practical application in a laboratory setting.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, with quantitative information presented in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 8.28 | Doublet | 2H | H-4, H-6 | D₂O |

| 6.76 | Triplet | 1H | H-5 | D₂O |

| ~6.5 | Broad Singlet | 2H | -NH₂ | DMSO-d₆ |

Note: The amino protons (-NH₂) are typically not observed in D₂O due to solvent exchange.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 163.1 | C-2 | DMSO-d₆ |

| 158.5 | C-4, C-6 | DMSO-d₆ |

| 110.1 | C-5 | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed below.[1][2]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1640 | Strong | N-H bending (scissoring) of the amino group |

| 1600 - 1450 | Medium to Strong | C=C and C=N ring stretching |

| ~1350 | Medium | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity (%) | Assignment |

| 95 | 100 | [M]⁺ (Molecular Ion) |

| 68 | 31.86 | [M - HCN]⁺ |

| 42 | 24.73 | [C₂H₂N]⁺ |

| 41 | 18.86 | [C₂HN]⁺ |

| 96 | 15.40 | [M+1]⁺ |

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube and ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a proton frequency of 300 MHz or higher.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR:

-

Acquire the spectrum using proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

-

Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like this compound.

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Versatility of 2-Aminopyrimidine: A Technical Guide for Organic Synthesis

Introduction

2-Aminopyrimidine (B69317), a foundational heterocyclic scaffold, has garnered significant attention in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites make it a versatile building block for the construction of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth overview of the reactivity, key synthetic transformations, and applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The inherent ability of the this compound motif to form critical hydrogen bond interactions has cemented its status as a privileged structure, especially in the design of kinase inhibitors.[1][2]

Core Reactivity and Synthetic Applications

The reactivity of the this compound core is characterized by the interplay between the electron-deficient pyrimidine (B1678525) ring and the electron-donating amino group. This duality allows for a range of synthetic manipulations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and multicomponent reactions. These key transformations provide access to a vast chemical space of substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups like halogens. The reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines is a robust method for synthesizing a library of N-substituted this compound derivatives.[3][4] This reaction typically proceeds under mild, often solvent-free conditions, highlighting its efficiency and environmental friendliness.[3][4]

Experimental Protocol: Synthesis of 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine via SNAr [4]

-

Reactant Preparation: In a reaction vessel, finely grind 2-amino-4,6-dichloropyrimidine (3 mmol, 1 equivalent), the desired substituted amine (e.g., aniline, 3 mmol, 1 equivalent), and triethylamine (B128534) (6 mmol, 2 equivalents).

-

Reaction Conditions: Heat the solvent-free mixture at 80–90 °C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane (B92381) and ethyl acetate (B1210297) solvent system.

-

Work-up and Purification: Upon completion, add distilled water to the reaction mixture to induce precipitation. Filter the resulting solid. If a precipitate does not form, dry the aqueous mixture under vacuum.

-

Crystallization: Purify the crude product by crystallization from ethanol (B145695) to yield the desired this compound derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold, enabling the formation of C-C and C-N bonds.[5][6]

-

Suzuki-Miyaura Coupling: This reaction is widely used for creating C-C bonds by coupling a halogenated pyrimidine with an organoboron reagent. It is a cornerstone for synthesizing biaryl and heteroaryl pyrimidine structures.[5][7]

-

Buchwald-Hartwig Amination: This method is a powerful alternative to classical SNAr for forming C-N bonds, especially with less reactive aryl halides. It offers a broad substrate scope and functional group tolerance.[8][9]

-

Sonogashira Coupling: Used to install alkyne moieties onto the pyrimidine ring, this reaction is valuable for generating precursors for further transformations or as key structural elements in bioactive molecules.[10]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][12]

-

Reaction Setup: In an oven-dried Schlenk tube or pressure flask under an argon atmosphere, combine the this compound halide (e.g., 2-amino-4-chloro-6-arylpyrimidine, 1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.05-0.1 equivalents).

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane (B91453) and water.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. Stir for the required time (typically overnight), monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography.

Multicomponent Reactions (MCRs)

2-Aminopyrimidines are excellent substrates for multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. The Biginelli reaction, a classic MCR, can be adapted to use guanidine (B92328) (the parent structure of this compound) to produce dihydropyrimidines, which are valuable pharmacological scaffolds.[10][13][14]

Experimental Protocol: Microwave-Assisted Biginelli Synthesis of 2-Aminodihydropyrimidines [13][15]

-

Reactant Mixture: In a microwave-safe vessel, combine guanidine hydrochloride (2 equivalents), an aldehyde (1 equivalent), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent) in ethanol.

-

Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to 120 °C for approximately 10 minutes.

-

Work-up: After cooling, add water to the reaction mixture to precipitate the product.

-

Purification: Collect the solid by filtration and purify by recrystallization. This method often avoids the need for column chromatography.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a "hinge-binding motif" in protein kinase inhibitors.[1] The N1 nitrogen and the 2-amino group form a bidentate hydrogen bond pattern with the kinase hinge region of the ATP-binding pocket, providing a stable anchor for the inhibitor.[1][16]

Kinase Inhibitors

Derivatives of this compound have been successfully developed as potent inhibitors for a range of kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.[17][18]

-

FLT3 Inhibitors: Mutations in the Fms-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). This compound derivatives have been identified as potent FLT3 inhibitors with high selectivity over other kinases like c-KIT.[16]

-

PI3K/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer.[19][20] this compound-based molecules have been designed as potent pan-PI3K or dual pan-PI3K/mTOR inhibitors.[13]

-

Other Kinases: The scaffold has been successfully employed to target numerous other kinases including CDK, HDAC, Lck, and EPHA2.[1][17][20]

Table 1: Biological Activity of this compound-Based Kinase Inhibitors

| Target Kinase | Inhibitor Structure/Class | IC₅₀ (nM) | Reference |

| FLT3 | Compound 30 (this compound derivative) | 1.5 | [16] |

| FLT3 | Compound 36 (this compound derivative) | 7.2 | [16] |

| FLT3 | Compound 9e (FLT3/HDAC dual inhibitor) | 30.4 | [21] |

| CDK9 | Compound 8e (CDK9/HDAC dual inhibitor) | 88.4 | [21] |

| HDAC1 | Compound 8e (CDK9/HDAC dual inhibitor) | 168.9 | [21] |

| PAK1 | FRAX597 | 7.7 | [4] |

| CK1δ | PF-670462 | 69.85 | [7][22] |

| Aurora A | CYC116 | 8 | [7] |

| Aurora B | CYC116 | 9.2 | [7] |

Antimicrobial and Other Biological Activities

Beyond kinase inhibition, this compound derivatives exhibit a broad range of biological activities.

-

Antimicrobial Agents: The scaffold has been investigated for its antibacterial and antifungal properties, with some derivatives showing promising minimum inhibitory concentrations (MIC) against pathogenic strains.[2][23]

-

β-Glucuronidase Inhibitors: A series of this compound derivatives were synthesized and found to be potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[3][24][25]

Table 2: Antimicrobial and Enzyme Inhibitory Activity of this compound Derivatives

| Biological Target | Derivative Class | Activity Metric | Value | Reference |

| S. aureus | 2-amino-3-cyanopyridine (Compound 2c ) | MIC | 0.039 µg/mL | [26][27] |

| B. subtilis | 2-amino-3-cyanopyridine (Compound 2c ) | MIC | 0.039 µg/mL | [26][27] |

| β-Glucuronidase | Compound 24 (this compound derivative) | IC₅₀ | 2.8 ± 0.10 µM | [3][24][25] |

| β-Glucuronidase | Compound 8 (this compound derivative) | IC₅₀ | 72.0 ± 6.20 µM | [25] |

| β-Glucuronidase | Standard (D-saccharic acid 1,4-lactone) | IC₅₀ | 45.75 ± 2.16 µM | [3][24][25] |

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key signaling pathway targeted by this compound inhibitors and a general synthetic workflow.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition.

Figure 2: General workflow for the functionalization of this compound.

Conclusion

This compound is a remarkably versatile and valuable building block in organic synthesis. Its straightforward functionalization through established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provides reliable access to a wide array of derivatives. The proven success of this scaffold in numerous approved and investigational drugs, particularly as a kinase hinge-binder, ensures its continued importance in the field of drug discovery. The synthetic routes and biological data presented in this guide underscore the vast potential of this compound and serve as a comprehensive resource for chemists engaged in the design and synthesis of novel functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. medlineplus.gov [medlineplus.gov]

- 3. FLT3, a signaling pathway gene [ogt.com]

- 4. atelierdugrenier.fr [atelierdugrenier.fr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. arts.units.it [arts.units.it]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 14. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. Discovery of Novel 2-Aminopyridine-Based and this compound-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminopyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile template for designing drugs against a wide array of biological targets. This technical guide delves into the discovery of this compound as a privileged scaffold, presenting key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its role in critical signaling pathways.

The Concept of a Privileged Structure

The term "privileged structure" was introduced in 1988 by Evans et al. to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2][3] These scaffolds provide an efficient starting point in the drug discovery process, often leading to higher hit rates in screening campaigns and compounds with favorable pharmacokinetic properties.[1] The recognition of the this compound moiety as such a scaffold did not arise from a single discovery but rather from its repeated appearance in diverse biologically active compounds, solidifying its status over years of research and development.

Synthetic Strategies for this compound Derivatives

The versatility of the this compound scaffold is, in part, due to the accessibility of its synthesis and the ease with which it can be functionalized. A common and robust method involves the condensation of β-dicarbonyl compounds with guanidine.[4] Another widely employed strategy is the nucleophilic substitution reaction on a pre-existing pyrimidine (B1678525) ring, such as the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine.[5][6] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a diverse range of substituents.

A general workflow for the synthesis of this compound derivatives is outlined below.

General synthetic workflow for this compound derivatives.

Broad Spectrum of Biological Activity

The this compound scaffold is a key component in numerous drugs and clinical candidates across various therapeutic areas, demonstrating its wide-ranging biological activities.[7]

Kinase Inhibition

A significant number of this compound derivatives are potent kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of ATP-competitive inhibitors. This has led to the development of drugs targeting various kinases involved in cancer and inflammatory diseases.

Table 1: Inhibitory Activity of this compound-Based Kinase Inhibitors

| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference(s) |

| Ruxolitinib (B1666119) | JAK1 | 3.3 | [8] |

| JAK2 | 2.8 | [8] | |

| JAK3 | 323 | [8] | |

| TYK2 | 19 | [8] | |

| Abrocitinib | JAK1 | 29 | [9] |

| JAK2 | 803 | [9] | |

| JAK3 | >10,000 | [9] | |

| TYK2 | ~1,300 | [9] | |

| Compound 8e | CDK9 | 88.4 | [10] |

| HDAC1 | 168.9 | [10] | |

| Compound 9e | FLT3 | 30.4 | [10] |

| HDAC1 | 52.4 | [10] | |

| HDAC3 | 14.7 | [10] | |

| Compound 17 | CDK2 | 0.29 | [11] |

| Ribociclib | CDK4 | 10 | [12] |

| CDK6 | 39 | [12] | |

| Pexmetinib | p38α | Kd: 460 | [13] |

Other Enzymatic Inhibition

Beyond kinases, the this compound scaffold has been successfully employed to develop inhibitors of other enzymes.

Table 2: Inhibitory Activity of this compound Derivatives Against Other Enzymes

| Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| Compound 24 | β-Glucuronidase | 2.8 ± 0.10 | [5][6] |

| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 ± 2.16 | [5][6] |

Key Signaling Pathways Targeted by this compound Inhibitors

This compound-based inhibitors have been instrumental in targeting key signaling pathways implicated in various diseases. Below are representations of the JAK-STAT and p38 MAPK pathways, common targets for these inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[14] Ruxolitinib is a prime example of a this compound-based JAK inhibitor.[14]

Inhibition of the JAK-STAT pathway by a this compound-based inhibitor.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, playing a role in inflammation and apoptosis.[15][16][17] Several this compound derivatives have been developed as p38 MAPK inhibitors.[18][19][20]

Inhibition of the p38 MAPK pathway by a this compound-based inhibitor.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of new chemical entities. Below are outlines for key assays used in the characterization of this compound derivatives.

General Kinase Inhibition Assay (e.g., for FLT3)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a compound against a specific kinase.

-

Compound Preparation : Prepare a stock solution of the this compound derivative in DMSO (e.g., 10 mM). Perform serial dilutions in the appropriate kinase assay buffer to create a range of concentrations for IC50 determination.

-

Assay Plate Setup : Add the diluted compound or DMSO control to the wells of a suitable microplate (e.g., 384-well).

-

Enzyme Addition : Dilute the recombinant kinase (e.g., FLT3) in kinase assay buffer and add it to each well containing the inhibitor. Incubate for a short period at room temperature.

-

Reaction Initiation : Prepare a mixture of the kinase substrate (e.g., a specific peptide) and ATP in the kinase assay buffer. Add this mixture to each well to start the reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes).

-

Detection : Add a kinase detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced. This is typically a multi-step process involving stopping the kinase reaction and then converting the generated ADP to ATP, which is then measured via a luciferase-luciferin reaction.

-

Data Analysis : Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation/Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

β-Glucuronidase Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of β-glucuronidase activity.

-

Reagent Preparation : Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer), a solution of the enzyme (β-glucuronidase), and a solution of the substrate (e.g., p-nitrophenyl-β-D-glucuronide).

-

Assay Mixture : In a microplate, add the buffer, the this compound test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor.

-

Reaction Initiation : Start the reaction by adding the substrate to all wells.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination and Measurement : Stop the reaction by adding a stop solution (e.g., sodium carbonate). The enzymatic reaction releases p-nitrophenol, which is yellow. Measure the absorbance at a wavelength of around 405 nm.

-

Data Analysis : Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[5]

Conclusion

The this compound scaffold has firmly established its role as a privileged structure in drug discovery. Its synthetic tractability and ability to interact with a multitude of biological targets, particularly kinases, have led to the development of numerous successful therapeutics. The continued exploration of this versatile core, guided by detailed quantitative analysis and robust experimental protocols, promises to yield a new generation of innovative medicines for a wide range of diseases.

References

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel 2-Aminopyridine-Based and this compound-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 18. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amide-based inhibitors of p38alpha MAP kinase. Part 2: design, synthesis and SAR of potent N-pyrimidyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

Quantum Chemical Insights into the Properties of 2-Aminopyrimidine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of 2-aminopyrimidine (B69317), a crucial heterocyclic compound in medicinal chemistry and materials science. Through an in-depth analysis of quantum chemical calculations, this document summarizes its optimized geometry, vibrational frequencies, and key electronic properties. The methodologies behind these calculations are detailed to ensure reproducibility and further investigation. All quantitative data is presented in structured tables for comparative analysis, and logical relationships are visualized through diagrams to facilitate a deeper understanding of the core concepts.

Molecular Geometry

The equilibrium molecular structure of this compound has been extensively studied using various quantum chemical methods. Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2) are commonly employed to predict its geometrical parameters. The calculated bond lengths and bond angles, particularly with the 6-311++G(d,p) basis set, show good agreement with experimental data, providing a reliable representation of the molecule's three-dimensional structure.[1][2]

Below is a diagram of the this compound molecule with the standard atom numbering scheme used in the accompanying tables of geometrical parameters.

Molecular structure of this compound with atom numbering.

Table 1: Optimized Bond Lengths (Å) of this compound

| Bond | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| N1-C2 | 1.345 | 1.351 |

| C2-N3 | 1.345 | 1.351 |

| N3-C4 | 1.336 | 1.341 |

| C4-C5 | 1.403 | 1.406 |

| C5-C6 | 1.386 | 1.390 |

| C6-N1 | 1.336 | 1.341 |

| C2-N7 | 1.367 | 1.372 |

| N7-H8 | 1.011 | 1.013 |

| N7-H9 | 1.011 | 1.013 |

| C4-H10 | 1.084 | 1.086 |

| C5-H11 | 1.084 | 1.085 |

| C6-H12 | 1.084 | 1.086 |

Data sourced from computational studies.[1][2]

Table 2: Optimized Bond Angles (°) of this compound

| Angle | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

| C6-N1-C2 | 117.8 | 117.5 |

| N1-C2-N3 | 124.3 | 124.4 |

| N1-C2-N7 | 117.8 | 117.8 |

| N3-C2-N7 | 117.8 | 117.8 |

| C2-N3-C4 | 117.8 | 117.5 |

| N3-C4-C5 | 123.3 | 123.5 |

| C4-C5-C6 | 117.5 | 117.5 |

| C5-C6-N1 | 123.3 | 123.5 |

| C2-N7-H8 | 116.8 | 116.5 |

| C2-N7-H9 | 116.8 | 116.5 |

| H8-N7-H9 | 116.4 | 116.9 |

| N3-C4-H10 | 116.1 | 116.0 |

| C5-C4-H10 | 120.6 | 120.5 |

| C4-C5-H11 | 121.3 | 121.2 |

| C6-C5-H11 | 121.3 | 121.2 |

| N1-C6-H12 | 116.1 | 116.0 |

| C5-C6-H12 | 120.6 | 120.5 |

Data sourced from computational studies.[1][2]

Vibrational Spectroscopy

The vibrational properties of this compound have been investigated through Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, complemented by DFT calculations. The calculated vibrational frequencies, when scaled by an appropriate factor, show excellent correlation with the experimental spectra, allowing for a precise assignment of the fundamental vibrational modes. These assignments are crucial for identifying the molecule in various environments and for understanding its intramolecular dynamics.

Table 3: Selected Vibrational Frequencies (cm⁻¹) of this compound

| Assignment | Experimental (FTIR) | Calculated (B3LYP/6-311++G(d,p)) |

| NH₂ asymmetric stretching | 3525 | 3530 |

| NH₂ symmetric stretching | 3410 | 3415 |

| C-H stretching (ring) | 3050 - 3100 | 3055 - 3110 |

| NH₂ scissoring | 1630 | 1635 |

| C=N stretching (ring) | 1550 - 1600 | 1555 - 1605 |

| C-N stretching | 1350 | 1355 |

| C-H in-plane bending | 1100 - 1250 | 1105 - 1255 |

| Ring breathing | 990 | 995 |

| C-H out-of-plane bending | 750 - 850 | 755 - 855 |

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. The data presented here is a representative selection.

Electronic Properties

The electronic structure of this compound dictates its reactivity, stability, and optical properties. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the dipole moment are essential for understanding its behavior in chemical reactions and its potential applications in electronic devices.

HOMO-LUMO energy level diagram for this compound.

Table 4: Calculated Electronic Properties of this compound

| Property | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -0.58 |

| HOMO-LUMO Gap (eV) | 5.67 |

| Dipole Moment (Debye) | 1.62 |

Data sourced from computational studies.

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A larger gap generally implies higher stability and lower reactivity. The molecular electrostatic potential (MEP) map further elucidates the charge distribution and reactive sites of the molecule.

Experimental and Computational Protocols

The data presented in this guide are derived from a combination of experimental techniques and theoretical calculations.

Experimental Protocols

-

FTIR Spectroscopy: The Fourier Transform Infrared spectra are typically recorded in the solid phase using KBr pellets over a range of 4000-400 cm⁻¹.

-

FT-Raman Spectroscopy: The Fourier Transform Raman spectra are also recorded in the solid phase, often using a Nd:YAG laser for excitation, covering a spectral range of 3500-50 cm⁻¹.

Computational Protocols

The quantum chemical calculations are generally performed using the Gaussian suite of programs. The typical computational workflow is as follows:

A typical workflow for quantum chemical calculations.

Methodology Details:

-

Software: Gaussian 09 or later versions are commonly used.

-

Method: Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a popular choice.

-

Basis Set: The 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen, is frequently used to provide accurate results for both geometry and electronic properties.

-

Geometry Optimization: The molecular geometry is optimized to a stationary point on the potential energy surface.

-

Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the vibrational spectra.

This technical guide provides a foundational understanding of the key properties of this compound derived from quantum chemical calculations. The presented data and methodologies serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, enabling further exploration and application of this important molecule.

References

2-Aminopyrimidine: A Comprehensive Technical Review of its History, Synthesis, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. Its ability to mimic purine (B94841) bases allows for interactions with a wide array of biological targets, leading to its prevalence in drugs ranging from pioneering kinase inhibitors to novel antimicrobial agents. This in-depth technical guide provides a comprehensive review of the history, synthesis, and biological applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.

A Rich History Rooted in Heterocyclic Chemistry

The journey of this compound is intrinsically linked to the broader exploration of pyrimidine (B1678525) chemistry. The systematic study of pyrimidines commenced in 1884 with the work of Adolf Pinner, who developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds. This reaction, now known as the Pinner pyrimidine synthesis, laid the fundamental groundwork for accessing a variety of substituted pyrimidines, including the 2-amino substituted variants. Although Pinner first proposed the name "pyrimidin" in 1885, the parent pyrimidine compound was not prepared until 1900 by Gabriel and Colman. The core this compound structure has since become a critical pharmacophore, featuring in numerous FDA-approved drugs.[1] Its versatility and amenability to chemical modification have cemented its status as a vital building block in modern drug discovery.[2][3]

Synthetic Methodologies: A Toolkit for Diversity

A variety of synthetic routes have been developed to access the this compound core and its derivatives, offering chemists a range of options depending on the desired substitution pattern and available starting materials. Key methodologies include the Biginelli reaction, microwave-assisted synthesis, and multi-step sequences from functionalized pyrimidines.

Experimental Protocols